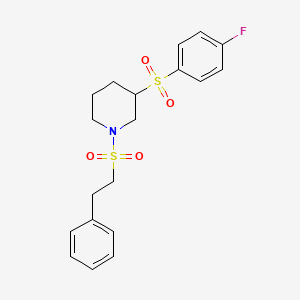

3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine” is a complex organic molecule that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains sulfonyl groups (-SO2-) and phenyl groups (a ring of 6 carbon atoms, also known as a benzene ring). One of the phenyl groups is substituted with a fluorine atom .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the reaction of a piperidine derivative with the appropriate sulfonyl chlorides. Sulfonyl chlorides are commonly used in organic chemistry to introduce sulfonyl groups into molecules .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing sulfonyl groups and the electron-rich piperidine ring. The fluorine atom on the phenyl ring could also influence the compound’s reactivity .Scientific Research Applications

Synthesis and Biological Activity

A series of O-substituted derivatives of sulfonamides bearing a piperidine nucleus were synthesized and evaluated for their bioactivity against various enzymes. These compounds showed significant activity against butyrylcholinesterase enzyme, indicating potential for therapeutic applications in conditions associated with cholinesterase imbalance (Khalid et al., 2013).

Anticancer Activity

Novel sulfones with biologically active moieties, such as 1,2-dihydropyridines, thiophenes, and thiazoles, were synthesized and showed promising in-vitro anticancer activity against human breast cancer cell lines. These findings suggest potential applications in developing anticancer agents (Al-Said et al., 2011).

Fuel-Cell Applications

Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups were synthesized for fuel-cell applications. These materials exhibited high proton conductivity and mechanical properties, making them suitable for use in fuel-cell membranes (Bae et al., 2009).

Radiolabelling Agents

Sulfonyl fluoride-based compounds were developed as potential 18F labelling agents for PET chemistry, offering a novel approach for the synthesis of 18F-labelled biomarkers under aqueous conditions. This advancement could significantly impact the development of diagnostic tools in medical research (Inkster et al., 2012).

Antioxidant and Anticholinesterase Activities

Sulfonyl hydrazones bearing piperidine derivatives were synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. These compounds displayed notable activities, suggesting their potential in treating oxidative stress-related diseases and cholinesterase-related disorders (Karaman et al., 2016).

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-1-(2-phenylethylsulfonyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO4S2/c20-17-8-10-18(11-9-17)27(24,25)19-7-4-13-21(15-19)26(22,23)14-12-16-5-2-1-3-6-16/h1-3,5-6,8-11,19H,4,7,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSRIHGCORTYAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea](/img/structure/B2850329.png)

![5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B2850335.png)

![5-Benzyl-8-(2-chloro-6-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2850336.png)

![2,6-difluoro-N-[2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2850341.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate](/img/structure/B2850344.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2850348.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2850350.png)